molecular formula C13H8BrIO B1345414 4'-Bromo-2-iodobenzophenone CAS No. 890098-11-0

4'-Bromo-2-iodobenzophenone

Cat. No.: B1345414
CAS No.: 890098-11-0
M. Wt: 387.01 g/mol
InChI Key: QMGDAKSOOZSSLX-UHFFFAOYSA-N
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Description

4’-Bromo-2-iodobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of both bromine and iodine atoms attached to the benzophenone structure. This compound is a yellow crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-iodobenzophenone typically involves the bromination and iodination of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, where bromine and iodine are introduced under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-iodobenzophenone may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, dyes, and organic materials .

Scientific Research Applications

4’-Bromo-2-iodobenzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-iodobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms enhance its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-4-iodobenzophenone
  • 4’-Chloro-2-iodobenzophenone
  • 4’-Fluoro-2-iodobenzophenone

Comparison

Compared to similar compounds, 4’-Bromo-2-iodobenzophenone is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and applications. The presence of both halogens in distinct positions allows for selective substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGDAKSOOZSSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641497
Record name (4-Bromophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-11-0
Record name (4-Bromophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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